molecular formula C9H9N3OS B3023105 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 846036-77-9

2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B3023105
CAS No.: 846036-77-9
M. Wt: 207.25 g/mol
InChI Key: QELLOHDXPWBISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a bicyclic heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. This scaffold is structurally analogous to nitrogenous bases in DNA/RNA, making it a privileged structure in medicinal chemistry . The compound features:

  • C2 substitution: A methylthio (-SCH₃) group, which enhances lipophilicity and influences binding interactions via sulfur-based hydrogen bonding or π-stacking .
  • C4 substitution: A methyl (-CH₃) group, contributing to steric effects and modulating electronic properties .
  • N8 position: Part of the pyrimidine ring, typically unsubstituted (8H configuration), allowing for tautomerization and structural flexibility .

It has been synthesized via multicomponent reactions involving substituted pyrimidines or pyridines, often using deep eutectic solvents (DES) for improved yields .

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-6-3-4-7(13)11-8(6)12-9(10-5)14-2/h3-4H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELLOHDXPWBISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action would depend on the specific targets it interacts with and the pathways it affects. Given its potential antitumor activity, it may lead to the inhibition of cancer cell growth and proliferation. .

Biological Activity

2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, with the CAS number 846036-77-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

The molecular formula of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is C₉H₉N₃OS with a molecular weight of 193.25 g/mol. The compound features a pyrido-pyrimidine core structure that is critical for its biological interactions.

PropertyValue
Molecular FormulaC₉H₉N₃OS
Molecular Weight193.25 g/mol
CAS Number846036-77-9
Purity≥97%
Physical AppearancePale-yellow to yellow-brown solid

Biological Activity Overview

Research indicates that compounds in the pyrido[2,3-d]pyrimidine series exhibit various biological activities. The specific biological activities of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one include:

  • Antitumor Activity : Studies have shown that derivatives of pyrido[2,3-d]pyrimidines can act as potent inhibitors of tyrosine kinases, which are often overexpressed in cancer cells. This compound has been identified as a potential candidate for targeting specific kinases involved in tumor progression .
  • Antiviral Activity : Some studies suggest that pyrido[2,3-d]pyrimidine derivatives may inhibit viral replication by targeting viral polymerases or other critical enzymes involved in the viral life cycle .
  • Anti-inflammatory Effects : The structural motifs present in this compound may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Antitumor Mechanisms

A study investigated the effects of various pyrido[2,3-d]pyrimidine derivatives on cancer cell lines. The results indicated that compounds with methylthio substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study attributed this effect to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Antiviral Studies

Research has demonstrated that 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one shows promising antiviral activity against Hepatitis C Virus (HCV). In vitro assays revealed that this compound inhibited HCV replication by interfering with NS5B polymerase activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted that modifications at the C4 and C6 positions significantly impacted biological activity. For instance, compounds with alkyl substitutions at these positions showed improved potency against various cancer cell lines compared to their non-substituted counterparts .

Scientific Research Applications

Antitumor Activity

Research has indicated that 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one exhibits significant antitumor properties. It functions primarily as a kinase inhibitor, targeting various kinases involved in tumor growth and proliferation.

  • Mechanism of Action : The compound selectively binds to kinase targets due to its methylthio substitution at the 2-position, enhancing its therapeutic efficacy while minimizing off-target effects. This specificity is crucial for developing effective cancer treatments.
  • Case Studies : In vitro and in vivo studies have demonstrated the compound's potential in inhibiting tumor cell lines and reducing tumor growth in animal models.

Antioxidant Properties

The antioxidant capabilities of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one have been evaluated through various assays.

  • Research Findings : Studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models, indicating its potential use in conditions associated with oxidative damage.

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory effects of pyrido[2,3-d]pyrimidin-7(8H)-ones, including 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one.

  • Mechanism : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Experimental Evidence : Inflammation models have reported reduced markers of inflammation upon treatment with this compound, suggesting its therapeutic potential.

Synthetic Routes

The synthesis of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves several key steps:

  • Starting Materials : Various phenylacetate esters are used as starting materials.
  • Reagents : Potassium fluoride and alumina are commonly employed to facilitate the reaction.
  • Yield Optimization : Alternative synthetic routes have been developed to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio group at position 2 serves as a key site for nucleophilic displacement. Alkylation and arylation reactions are frequently performed under basic conditions:

Reaction TypeReagents/ConditionsYieldProductSource
Alkylation NaH, DMF, 50°C, alkyl halides64-69%8-Substituted derivatives (e.g., ethyl, isopropyl)
Arylation KF/Al₂O₃, DMA, aryl halides23-60%6-Aryl-substituted derivatives

Example: Treatment with iodopropane and NaH in DMF at 50°C yields 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7-one (69% yield) . Selectivity is influenced by steric and electronic factors at the reaction site.

Oxidation Reactions

The methylthio group undergoes controlled oxidation to sulfoxide or sulfone derivatives, critical for modulating biological activity:

Oxidizing AgentConditionsProductYieldApplicationSource
m-CPBA Dichloromethane, RT2-(Methylsulfonyl) derivative40-93%Kinase inhibitor optimization
Oxyaziridine CH₂Cl₂/CHCl₃/MeOH, RT2-(Methylsulfinyl) derivative43%Intermediate for further functionalization

Oxidation with m-chloroperbenzoic acid (m-CPBA) selectively converts the thioether to a sulfone, enhancing hydrogen-bonding capacity for kinase inhibition .

Cyclocondensation Reactions

The core scaffold participates in annulation reactions to construct extended polycyclic systems:

  • With 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde : Forms fused pyrido[2,3-d]pyrimidin-7-one derivatives under refluxing acetic anhydride (55-65% yield) .

  • With phenylacetate esters : Generates 6-aryl-substituted analogs using KF/Al₂O₃ catalysis.

These reactions exploit the electron-deficient pyrimidine ring to facilitate cyclization, enabling structural diversification for medicinal chemistry applications .

Functional Group Interconversion

The ketone at position 7 can be reduced or functionalized:

ReactionReagents/ConditionsOutcomeYieldSource
Reduction NaBH₄, MeOH7-Hydroxy derivative61-95%
Esterification LAH, THFEthyl to alcohol conversion61-95%

Reduction with lithium aluminum hydride (LAH) transforms ester groups to primary alcohols, preserving the pyrido[2,3-d]pyrimidinone core .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the bicyclic system undergoes ring-opening:

  • Treatment with concentrated HCl at 100°C cleaves the pyrimidine ring, yielding aminopyridine intermediates (used in palbociclib synthesis).

  • Base-mediated hydrolysis (e.g., NaOH/EtOH) generates open-chain thioether derivatives .

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

Reaction TypeSynthetic UtilityBiological RelevanceKey References
SubstitutionIntroduces alkyl/aryl diversity at C8/C6Enhances kinase selectivity
OxidationModulates electronic propertiesImproves target binding affinity
CyclocondensationExpands polycyclic frameworksEnables new drug candidates

This compound’s reactivity profile makes it a strategic intermediate in developing kinase inhibitors, particularly for oncology targets . Recent studies highlight its role in synthesizing CDK4/6 inhibitors like palbociclib through multistep functionalization .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Physicochemical Properties

Compound Name C2 Substituent C4 Substituent Molecular Formula Molecular Weight Key References
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one -SCH₃ -CH₃ C₉H₉N₃OS 207.25
2-Phenylamino-6-thiophen-2-yl-8H-pyrido[2,3-d]pyrimidin-7-one -NHPh -Thiophene C₁₇H₁₃N₅OS 335.38
Dilmapimod (8-(2,6-difluorophenyl)-2-[(1,3-dihydroxypropan-2-yl)amino]-4-(4-fluoro-2-methylphenyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one) -NH(CH₂OH)₂ -C₆H₃F₂ C₂₅H₂₃F₃N₄O₃ 508.47
Voxtalisib (4-oxo derivative) -Cl -CF₃ C₁₄H₁₀ClF₃N₄O 366.70
7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one -SCH₃ -Cl, -F C₈H₅ClFN₃OS 245.66

Key Observations :

  • C2 Position: Methylthio groups (as in the target compound) improve metabolic stability compared to amino (-NH₂) or chloro (-Cl) substituents but may reduce solubility .
  • C4 Position : Methyl groups (target compound) offer moderate steric hindrance, whereas bulkier aryl groups (e.g., Dilmapimod) enhance target selectivity but complicate synthesis .

Key Observations :

  • DES-mediated synthesis (target compound) achieves higher yields (93%) due to improved reaction kinetics and reduced side products .
  • Microwave-assisted methods (e.g., Voxtalisib) enhance regioselectivity but require specialized equipment .

Table 3: Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ Key References
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one Tyrosine kinase inhibition (broad-spectrum) 1.2–3.5 µM
Dilmapimod p38 MAPK inhibition 0.8 nM
Voxtalisib PI3K/mTOR dual inhibition 0.5–2 nM
2-Phenylamino-6-thiophen-2-yl derivative Anticancer (apoptosis induction) 5.7 µM

Key Observations :

  • The target compound exhibits moderate kinase inhibition, while Dilmapimod and Voxtalisib show nanomolar potency due to optimized substituent interactions .
  • Methylthio groups may reduce off-target effects compared to halogenated analogs (e.g., 7-chloro-6-fluoro derivative) .

Physicochemical and Pharmacokinetic Properties

Table 4: ADME Parameters

Compound logP Solubility (µg/mL) Plasma Protein Binding (%) References
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one 2.1 12.5 85
Dilmapimod 1.8 8.2 92
Voxtalisib 3.5 1.4 98
7-Chloro-6-fluoro-2-(methylthio) derivative 2.7 5.6 89

Key Observations :

  • The target compound balances lipophilicity (logP = 2.1) and solubility, favoring oral bioavailability .

Q & A

Q. Advanced

  • Xenografts : MDA-MB-435 breast carcinoma xenografts in mice assess tumor growth delay (e.g., 10.6 days for SK-OV-3 ovarian models) .
  • Pharmacokinetics : Oral bioavailability studies in rats measure plasma clearance (e.g., high systemic clearance for compound 63) and metabolite identification (e.g., N-oxide formation) .

How does hydrophobicity influence Abl inhibition potency?

Advanced
Increased hydrophobicity (CLogP > 6.0) reduces potency due to poor solubility and non-specific binding. Optimal CLogP ranges (3.0–4.5) balance membrane permeability and target engagement. For example:

CompoundAbl IC₅₀ (nM)CLogP
PD1663262.8 ± 0.64.1
Derivative 81.4 ± 0.13.0

What metabolic pathways are observed in preclinical studies?

Advanced
In rats, primary metabolites include:

  • N-Oxidation : Oxidation of the methylthio group to sulfoxide (e.g., metabolite 66) .
  • Amine formation : Desulfurization of methylthio to primary amine (e.g., metabolite 58) .
    LC-MS/MS and synthetic validation of metabolites are critical for identifying metabolic liabilities .

What in vitro assays assess cellular target engagement?

Q. Basic

  • Kinase inhibition : Radiolabeled ATP competition assays (e.g., ³³P-ATP incorporation in Cdk4) .
  • Cellular proliferation : Inhibition of PDGF-dependent cell lines (e.g., IC₅₀ = 0.3 µM in BALB/c 3T3 fibroblasts) .
  • Soft agar colony formation : Evaluates c-Src-dependent tumorigenicity (IC₅₀ = 0.33–1.8 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.